molecular formula C5H10O5 B15140724 Xylose-1-13C

Xylose-1-13C

Cat. No.: B15140724
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-LDQVMZNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-1-13C typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that metabolize carbon-13 labeled substrates .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of lignocellulosic biomass, where xylose is released and subsequently labeled with carbon-13. This process may include the use of genetically engineered microorganisms to enhance the incorporation of the isotope .

Chemical Reactions Analysis

Types of Reactions: Xylose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Xylose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of xylose in various environments .

Biology: In biological research, this compound is used to trace metabolic pathways involving xylose. It aids in studying the fermentation processes and the role of xylose in cellular metabolism .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It helps in diagnosing conditions like malabsorption syndromes .

Industry: In the industrial sector, this compound is used to optimize the production of biofuels and biochemicals from lignocellulosic biomass. It helps in understanding the efficiency of microbial fermentation processes .

Mechanism of Action

Xylose-1-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to track the molecule’s journey through various biochemical processes. In metabolic studies, it helps identify the intermediates and end products of xylose metabolism, providing insights into the efficiency and regulation of these pathways .

Comparison with Similar Compounds

Uniqueness: Xylose-1-13C is unique due to its specific labeling at the first carbon position, which provides detailed insights into the metabolic pathways of pentose sugars. Its use in NMR spectroscopy and metabolic tracing makes it a valuable tool in both fundamental and applied research .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-LDQVMZNUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.